

# Establishing Reference Ranges for Urinary CEMA in Non-Smokers: A Comparative Guide

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## Compound of Interest

**Compound Name:** *N*-Acetyl-*S*-(2-cyanoethyl)-*L*-cysteine-*d*3

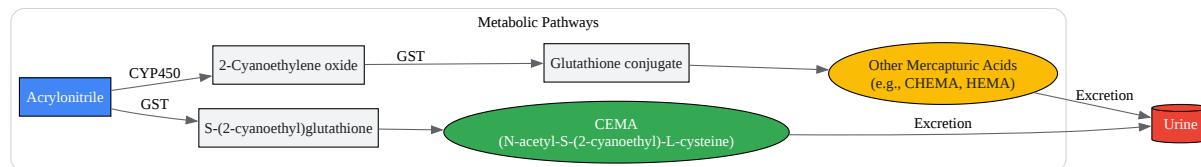
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This guide provides a comprehensive overview of urinary N-acetyl-*S*-(2-cyanoethyl)-*L*-cysteine (CEMA) as a biomarker for acrylonitrile exposure, with a specific focus on establishing reference ranges in non-smoking populations. It is intended for researchers, scientists, and drug development professionals involved in toxicological and clinical studies.

## Acrylonitrile Metabolism and CEMA Formation

Acrylonitrile is metabolized in the body through two primary pathways. The major pathway involves direct conjugation with glutathione (GSH), catalyzed by glutathione S-transferase (GST). This conjugate is then further metabolized to CEMA, which is excreted in the urine. A minor, alternative pathway involves the oxidation of acrylonitrile by cytochrome P450 enzymes to form 2-cyanoethylene oxide (CEO), a reactive epoxide. CEO can also be detoxified by conjugation with GSH, leading to the formation of other mercapturic acids, such as N-acetyl-*S*-(1-cyano-2-hydroxyethyl)-*L*-cysteine (CHEMA) and N-acetyl-*S*-(2-hydroxyethyl)-*L*-cysteine (HEMA).<sup>[1][2][3][4][5][6]</sup>



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Acrylonitrile metabolic pathway to CEMA.

## Reference Ranges for Urinary CEMA in Non-Smokers

Establishing reliable reference ranges for urinary CEMA in non-smokers is crucial for accurately assessing occupational or environmental exposure to acrylonitrile. Several studies have provided data on baseline CEMA levels in non-smoking populations.

Population/Stu- dy	Sample Size (Non-Smokers)	CEMA Concentration (Median/Geom- etric Mean)	95th Percentile/Cut- off	Notes
NHANES 2011- 2016	5,707 (non- smokers)	1.21 ng/mL (median)	Not reported	Population- representative data for the U.S. [7]
NHANES 2011- 2016	Not specified	1.38 µg/g creatinine (median)	Not reported	Creatinine- adjusted values. [7]
Urban et al. (2020)	1,191	0.53 pmol/mL (geometric mean)	27 pmol/mL (cut- off)	Cut-off determined to differentiate smokers from non-smokers with >99% sensitivity and specificity.[8][9]
Jakubowski et al. (1987)	Not specified	Not reported	Not reported	Early study indicating CEMA as a biomarker. [10]

## Comparison with Alternative Biomarkers

While CEMA is a primary biomarker for acrylonitrile exposure, other metabolites and compounds can also be measured. This table compares the performance of CEMA with its main alternatives.

Biomarker	Advantages	Disadvantages	Correlation with Acrylonitrile Exposure
CEMA	High sensitivity and specificity for acrylonitrile exposure from tobacco smoke. [8][9] Well-established analytical methods.	Not entirely specific to acrylonitrile; other sources may contribute to low background levels.	Strong, linear correlation.[2][6]
CHEMA	Specific urinary biomarker of internal exposure to the genotoxic metabolite CEO.[11]	Less abundant than CEMA. Fewer studies have established reference ranges.	Linear correlation observed.[6]
HEMA	Can indicate exposure to the oxidative metabolic pathway of acrylonitrile.	Low specificity; also a metabolite of ethylene oxide and vinyl chloride.[1]	Correlated with acrylonitrile exposure but less specific than CEMA and CHEMA. [6]
Thiocyanate	Historically used biomarker.	Not specific to acrylonitrile; significantly influenced by diet (e.g., cruciferous vegetables) and smoking status.	Weaker correlation compared to mercapturic acids.

## Experimental Protocol: Quantification of Urinary CEMA by UPLC-MS/MS

The following protocol is a generalized methodology for the analysis of urinary CEMA based on common practices in published literature.[5][6][12]

### 1. Sample Preparation:

- Thawing and Centrifugation: Urine samples are thawed at room temperature and centrifuged to remove particulate matter.
- Internal Standard Spiking: An aliquot of the urine supernatant is spiked with a stable isotope-labeled internal standard (e.g., CEMA-d3).
- Dilution: The sample is diluted with a suitable buffer or mobile phase.

## 2. Chromatographic Separation:

- Instrument: Ultra-Performance Liquid Chromatography (UPLC) system.
- Column: A reversed-phase column, such as a C18 column (e.g., Waters HSS C18, 3.0x100 mm, 1.7  $\mu$ m), is typically used.[13][14]
- Mobile Phase A: 0.1% formic acid in water.[14]
- Mobile Phase B: Acetonitrile.[14]
- Gradient Elution: A gradient elution is employed to separate CEMA from other urinary components. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased over the course of the run.
- Flow Rate: A flow rate of around 0.5 mL/min is common.[13][14]
- Column Temperature: The column is typically maintained at a constant temperature, for example, 50°C.[13][14]

## 3. Mass Spectrometric Detection:

- Instrument: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: ESI in either positive or negative ion mode, depending on the specific method.
- Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both CEMA and its internal standard.

This provides high selectivity and sensitivity.

- Quantification: The concentration of CEMA in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of CEMA.

#### 4. Quality Control:

- Calibration Standards and Quality Control Samples: Calibration standards and quality control samples at different concentrations are prepared in a matrix similar to the samples (e.g., synthetic urine or pooled human urine) and analyzed with each batch of samples to ensure the accuracy and precision of the measurements.

This guide provides a foundational understanding for researchers working with urinary CEMA. For specific applications, further validation of the analytical method is recommended.

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